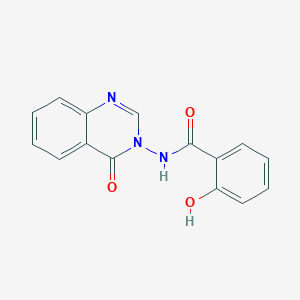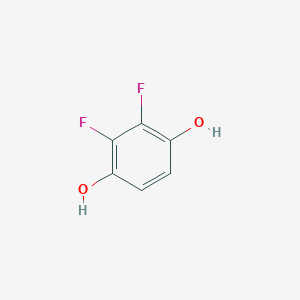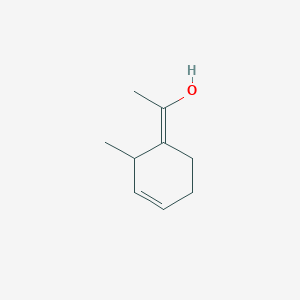
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol, also known as MCHM, is a chemical compound that is widely used in various industrial applications. It is commonly used as a solvent, a cleaning agent, and a component in hydraulic fracturing fluids. However, due to its potential health hazards, MCHM has gained significant attention in recent years. In
Mecanismo De Acción
The mechanism of action of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol is not well understood. However, it is believed that (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol can cause damage to cells by disrupting their membrane structure. This can lead to cell death and other adverse effects.
Efectos Bioquímicos Y Fisiológicos
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol has been shown to have a number of biochemical and physiological effects. In animal studies, (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol has been shown to cause liver and kidney damage, as well as damage to the nervous system. It has also been shown to cause reproductive and developmental toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol is commonly used in laboratory experiments due to its ability to dissolve a wide range of compounds. However, its potential health hazards and environmental impact make it a challenging compound to work with. Researchers must take appropriate precautions when handling (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol to ensure their safety and the safety of the environment.
Direcciones Futuras
There are several future directions for the study of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol. Researchers will continue to investigate the potential health hazards of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol and its impact on the environment. They will also explore ways to mitigate the risks associated with (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol use in various industrial applications. Additionally, researchers will continue to develop new methods for synthesizing (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol that are safer and more environmentally friendly.
In conclusion, (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol is a chemical compound that has gained significant attention in recent years due to its potential health hazards and environmental impact. While it is commonly used in various industrial applications, researchers continue to investigate its potential health hazards and explore ways to mitigate its risks. As the study of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol continues, it is important to take appropriate precautions when handling this compound to ensure the safety of researchers and the environment.
Métodos De Síntesis
The synthesis of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol involves the reaction of cyclohexene with methanol in the presence of a catalyst. This process results in the formation of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol, which is then purified and used in various industrial applications.
Aplicaciones Científicas De Investigación
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol has been extensively studied for its potential health hazards, particularly in relation to its use in hydraulic fracturing fluids. Researchers have conducted studies to determine the effects of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol on human health and the environment. These studies have focused on the potential toxicity of (1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol and its impact on water quality.
Propiedades
Número CAS |
123883-59-0 |
|---|---|
Nombre del producto |
(1E)-1-(2-Methylcyclohex-3-en-1-ylidene)ethanol |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(1E)-1-(2-methylcyclohex-3-en-1-ylidene)ethanol |
InChI |
InChI=1S/C9H14O/c1-7-5-3-4-6-9(7)8(2)10/h3,5,7,10H,4,6H2,1-2H3/b9-8+ |
Clave InChI |
IDJILDGFVVTFSU-CMDGGOBGSA-N |
SMILES isomérico |
CC\1C=CCC/C1=C(/C)\O |
SMILES |
CC1C=CCCC1=C(C)O |
SMILES canónico |
CC1C=CCCC1=C(C)O |
Sinónimos |
Ethanol, 1-(2-methyl-3-cyclohexen-1-ylidene)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



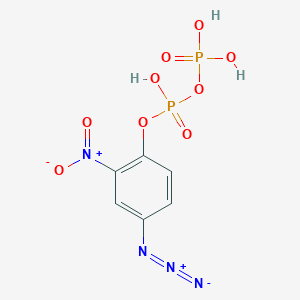
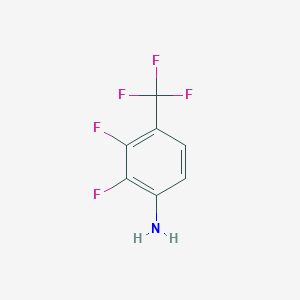
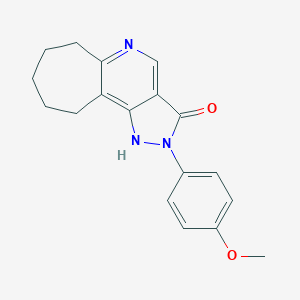
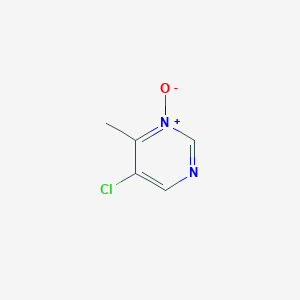
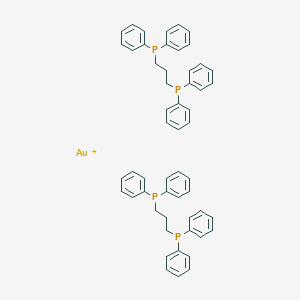
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)
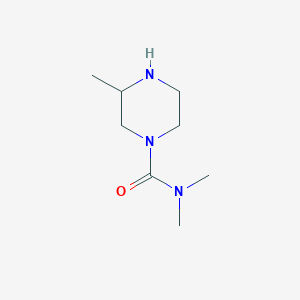
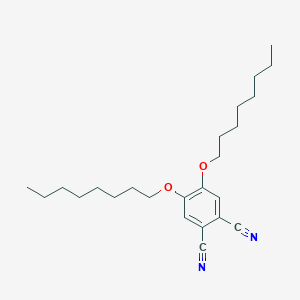
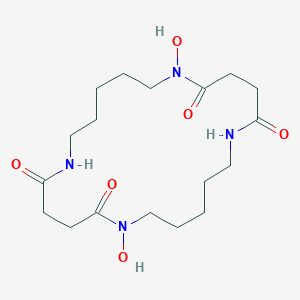
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
